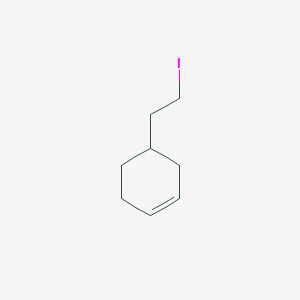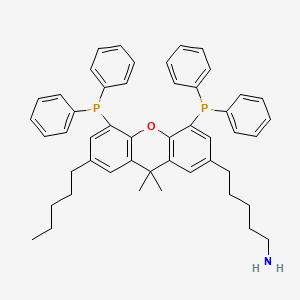
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is a complex organic compound known for its unique structural features and versatile applications. This compound contains a xanthene core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using diphenylphosphine and a suitable halogenated xanthene derivative.
Attachment of the Pentyl Chain: The pentyl chain is attached through a nucleophilic substitution reaction, where a pentyl halide reacts with the xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.
Reduction: Reduction reactions can target the xanthene core or the phosphine groups, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and phosphine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products
Oxidation: Phosphine oxides and oxidized xanthene derivatives.
Reduction: Reduced forms of the xanthene core and phosphine groups.
Substitution: Substituted xanthene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development. Its phosphine groups can facilitate binding to metal centers in enzymes, potentially modulating their activity.
Medicine
In medicine, the compound’s ability to form complexes with metals can be exploited in diagnostic imaging and therapeutic applications. For example, it can be used to develop metal-based drugs or imaging agents for detecting diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing metal complexes and facilitating various catalytic processes. The xanthene core provides a rigid framework that enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but without the pentyl chain and amine group.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is unique due to its combination of a xanthene core, diphenylphosphino groups, and a pentyl chain with an amine group. This combination provides a versatile ligand with enhanced stability, reactivity, and potential for diverse applications in catalysis, material science, and medicine.
Properties
Molecular Formula |
C49H53NOP2 |
|---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
5-[4,5-bis(diphenylphosphanyl)-9,9-dimethyl-7-pentylxanthen-2-yl]pentan-1-amine |
InChI |
InChI=1S/C49H53NOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32,50H2,1-3H3 |
InChI Key |
CAPTUDVWRIXILR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



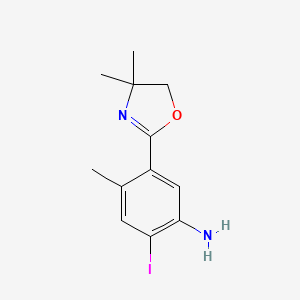
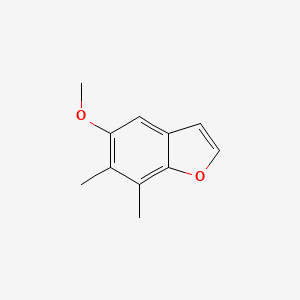
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
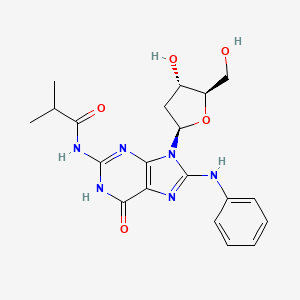
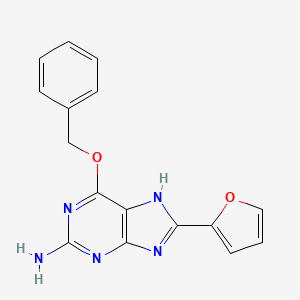
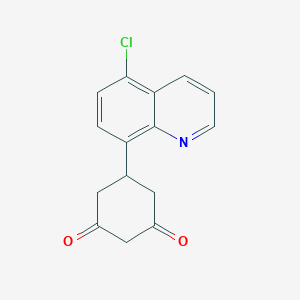
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
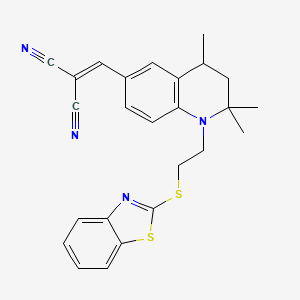
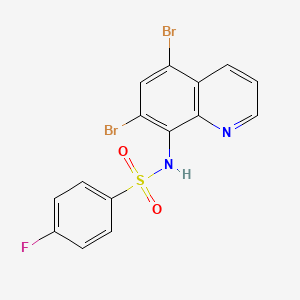
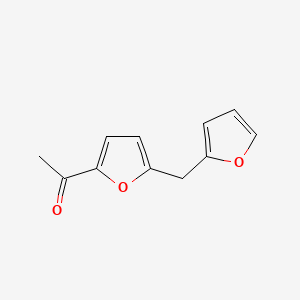
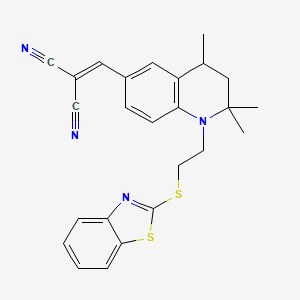
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
